Tris(trichlorosilylethyl)methylsilane
Overview
Description
Tris(trichlorosilylethyl)methylsilane is an organosilicon compound with the chemical formula C7H15Cl9Si4. It is a colorless to pale yellow liquid that is soluble in organic solvents such as benzene, toluene, and dichloromethane. This compound is known for its stability and reactivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(trichlorosilylethyl)methylsilane can be synthesized through the reaction of trichlorosilane with vinyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and vinyltrichlorosilane are combined. The reaction is catalyzed by a transition metal catalyst, and the product is purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Tris(trichlorosilylethyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Tris(trichlorosilylethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and in cross-coupling reactions.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is explored for drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of high-performance materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of tris(trichlorosilylethyl)methylsilane involves the interaction of its silicon-hydrogen bonds with various substrates. The compound can act as a radical initiator, facilitating the formation of reactive intermediates that participate in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent.
Trichlorosilane: Commonly used in the production of silicon-based materials.
Vinyltrichlorosilane: Utilized in the synthesis of organosilicon polymers.
Uniqueness: Tris(trichlorosilylethyl)methylsilane is unique due to its combination of trichlorosilyl and methylsilane groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .
Properties
IUPAC Name |
trichloro-[2-[methyl-bis(2-trichlorosilylethyl)silyl]ethyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl9Si4/c1-17(2-5-18(8,9)10,3-6-19(11,12)13)4-7-20(14,15)16/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQFFXXZDZLDNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl9Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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